molecular formula C13H18ClNO2 B7805513 (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride

Cat. No.: B7805513
M. Wt: 255.74 g/mol
InChI Key: SMSHBDLHVMFUOO-YDALLXLXSA-N
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Description

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride (CAS 1217661-87-4) is a chiral chemical compound with a molecular formula of C13H18ClNO2 and a molecular weight of 255.75 g/mol . This molecule features a benzoate group linked to a piperidine ring, a common pharmacophore in medicinal chemistry. The stereogenic center at the 3-position of the piperidine ring, in the (R)-configuration, is critical for achieving enantioselective interactions in biological systems. This compound is intended for Research Use Only and is not approved for human or animal consumption. The primary value of this chemical lies in its role as a versatile chiral building block (synthon) for the synthesis of more complex molecules. Researchers can utilize the aromatic benzoate ester for further functionalization through hydrolysis, reduction, or cross-coupling reactions. Simultaneously, the secondary amine of the piperidine ring, provided as its stable hydrochloride salt, serves as a key point for constructing novel chemical entities. Its specific research applications could include use as an intermediate in the discovery and development of new pharmaceuticals, particularly in areas where the piperidine scaffold is prevalent, such as central nervous system (CNS) agents, receptor modulators, and enzyme inhibitors. The enantiopurity of the compound makes it especially valuable for investigating structure-activity relationships (SAR) and for developing stereospecific synthetic routes.

Properties

IUPAC Name

methyl 4-[(3R)-piperidin-3-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHBDLHVMFUOO-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of (R)-3-(Piperidin-4-yl)Benzoic Acid

The most widely documented laboratory method involves the esterification of (R)-3-(piperidin-4-yl)benzoic acid with methanol in the presence of hydrochloric acid. Key steps include:

  • Reaction Conditions : A mixture of (R)-3-(piperidin-4-yl)benzoic acid hydrochloride (500 mg, 2.069 mmol) and saturated methanolic HCl (10 mL) is stirred overnight at room temperature.

  • Work-Up : The reaction mixture is concentrated under reduced pressure, and the residue is triturated with isopropanol. The product is isolated via filtration, washed with diethyl ether, and dried at 60°C.

  • Yield : 74% (390 mg), with a purity >95% confirmed by HPLC.

Table 1: Key Parameters for Laboratory-Scale Synthesis

ParameterValue/DescriptionSource
Starting Material(R)-3-(Piperidin-4-yl)benzoic acid·HCl
SolventMethanol
CatalystHCl (saturated in methanol)
Reaction Time12–18 hours
Temperature20–25°C (room temperature)
PurificationCrystallization (isopropanol/diethyl ether)

Chiral Resolution and Protection Strategies

To ensure enantiomeric purity, the (R)-configuration is often preserved using tert-butyloxycarbonyl (Boc) protection during synthesis. For example:

  • Boc Protection : (R)-Piperidin-3-yl-carbamic acid tert-butyl ester is reacted with methyl 4-(bromomethyl)benzoate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the protected intermediate.

  • Deprotection : The Boc group is removed using HCl in dioxane, followed by salt formation with hydrochloric acid.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors are employed to enhance reaction control and yield:

  • Reactor Type : Tubular flow reactors with automated temperature and pressure regulation.

  • Process :

    • Esterification : (R)-3-(piperidin-4-yl)benzoic acid and methanol are fed into the reactor with HCl gas at 50–60°C.

    • In-Line Monitoring : Real-time HPLC ensures intermediate purity (>98%) before salt formation.

    • Crystallization : The product is crystallized using anti-solvent addition (e.g., ethyl acetate) and isolated via continuous centrifugation.

Table 2: Industrial Process Optimization

ParameterLaboratory vs. IndustrialSource
Reaction Time18 hours (lab) vs. 2–4 hours (flow)
Yield74% (lab) vs. 85–90% (industrial)
Purity>95% (both)
Solvent Consumption10 mL/g (lab) vs. 3 mL/g (industrial)

One-Pot Synthesis

Recent patents disclose a one-pot method to streamline production:

  • Procedure : (R)-Piperidin-3-amine is reacted with methyl 4-(chlorocarbonyl)benzoate in dichloromethane, followed by in situ HCl gas treatment.

  • Advantages : Eliminates intermediate isolation, reducing processing time by 40%.

Reaction Optimization and Critical Parameters

Acid Catalyst Concentration

The molar ratio of HCl to starting material significantly impacts yield:

  • Optimal Ratio : 2:1 (HCl:acid) achieves 74–78% yield, whereas excess HCl (>3:1) promotes hydrolysis, reducing yield to <60%.

Solvent Selection

Methanol is preferred due to its polarity and ability to dissolve HCl. Alternatives like ethanol or isopropanol reduce yields by 10–15%.

Temperature Control

Elevated temperatures (>40°C) accelerate racemization, decreasing enantiomeric excess (ee) from >99% to 85–90%. Room temperature (20–25°C) maintains ee >99%.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Isopropanol/diethyl ether (3:1 v/v) yields colorless crystals with 99.5% purity.

  • Particle Size : Controlled cooling (0.5°C/min) produces uniform crystals (50–100 μm), enhancing filtration efficiency.

Analytical Validation

  • HPLC : Reverse-phase C18 column, acetonitrile/0.1% aqueous formic acid (70:30), retention time = 6.2 min.

  • NMR : δ 7.8–8.1 ppm (aromatic protons), δ 3.7 ppm (methoxy group), δ 3.1–3.4 ppm (piperidine CH-N) .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions. For example:

  • Reaction : Oxidation of the piperidine nitrogen or adjacent carbons to form ketones or N-oxides.

  • Conditions : Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) at ambient to moderate temperatures (25–60°C).

  • Outcome : Produces intermediates for further functionalization.

Amide Coupling

The piperidine nitrogen participates in nucleophilic acyl substitution:

  • Reaction : Condensation with acyl chlorides (e.g., 2,4,6-trifluorobenzoyl chloride) in chlorobenzene.

  • Conditions :

    • Solvent: Chlorobenzene

    • Temperature: 60–80°C

    • Catalyst: None required

  • Outcome : Forms benzamide derivatives (e.g., 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide) .

Reagent Product Yield Reference
2,4,6-Trifluorobenzoyl chlorideBenzamide derivative with trifluorophenyl group85–92%

Transfer Hydrogenation

The compound participates in reductive alkylation via transfer hydrogenation:

  • Reaction : Methylation of the piperidine nitrogen using formaldehyde under transfer hydrogenation.

  • Conditions :

    • Catalyst: Palladium on charcoal or platinum

    • Hydrogen donor: Formaldehyde

    • Temperature: 70–95°C

    • Pressure: Ambient

  • Outcome : Forms 1-methylpiperidine-4-carboxylic acid derivatives .

Suzuki-Miyaura Coupling

The benzoate moiety enables cross-coupling reactions:

  • Reaction : Arylation via palladium-catalyzed coupling with boronate esters.

  • Conditions :

    • Catalyst: Pd(PPh₃)₄

    • Base: K₂CO₃

    • Solvent: Tetrahydrofuran (THF) or dioxane

    • Temperature: 80–100°C

  • Outcome : Produces biaryl derivatives (e.g., methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate) .

Boronate Partner Product Yield Reference
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateTetrahydro-2H-pyran-4-yl benzoate99%

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acids:

  • Reaction : Base- or acid-catalyzed cleavage of the ester group.

  • Conditions :

    • Acidic: HCl (6M), reflux

    • Basic: NaOH (2M), 60°C

  • Outcome : Generates 4-(piperidin-3-yl)benzoic acid, enabling salt formation or further derivatization .

Stereoselective Reduction

The piperidine ring’s stereochemistry influences reactivity:

  • Reaction : Reduction of ketones or imines adjacent to the piperidine ring.

  • Conditions :

    • Reagent: LiAlH₄ or NaBH₄

    • Solvent: THF or ethanol

    • Temperature: 0–25°C

  • Outcome : Produces cis- or trans-3,4-dimethylpiperidines with >90% diastereoselectivity .

Critical Analysis of Reaction Mechanisms

  • Amide Coupling : Proceeds via nucleophilic attack by the piperidine nitrogen on the acyl chloride, followed by HCl elimination .

  • Transfer Hydrogenation : Involves Pd-catalyzed hydrogen transfer from formaldehyde to the piperidine nitrogen, forming a methylated product .

  • Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway .

This compound’s versatility in oxidation, coupling, and reduction reactions makes it valuable for synthesizing pharmacologically active intermediates or complex heterocycles. Experimental data emphasize the importance of catalyst choice and stereochemical control in optimizing yields and selectivity.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride has been identified as a potential lead compound for developing new medications targeting neurological disorders. Its interaction with various biological targets is crucial for understanding its pharmacological profile, particularly in conditions such as depression or anxiety disorders.
  • Anticancer Research :
    • The compound has shown promise in the development of anticancer drugs, particularly as a CDC42 inhibitor. This class of compounds has been linked to favorable pharmacokinetic profiles, making them suitable candidates for further investigation in cancer therapy .
  • Targeted Protein Degradation :
    • In the realm of targeted protein degradation, this compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. This application is significant for enhancing the specificity and efficacy of targeted therapies .

Chemical Research Applications

  • Synthesis and Derivatives :
    • Various synthesis methods have been reported for this compound, which is essential for producing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.
  • Comparative Analysis with Analogues :
    • The compound's structure can be compared with similar compounds to highlight its unique features. For instance, derivatives like Methyl 4-(piperidin-4-yl)benzoate and Methyl 3-(piperidin-3-yl)benzoate differ in their piperidine substitutions, which can affect their biological activities.
Compound NameStructure TypeUnique Features
Methyl 4-(piperidin-4-yl)benzoateEsterDifferent piperidine substitution
Methyl 3-(piperidin-3-yl)benzoateEsterVariation in the position of the piperidine ring
N-Methyl-piperidineAmineLacks benzoate functionality
PiperineAlkaloidNatural product with distinct biological activity

Case Studies and Research Findings

  • Pharmacokinetic Studies :
    • Research indicates that compounds similar to this compound exhibit low clearance rates and good oral bioavailability in animal models, suggesting potential for effective therapeutic use .
  • Biological Activity Assessment :
    • In vivo studies have demonstrated that certain derivatives can significantly lower plasma levels of specific biomarkers associated with diseases like age-related macular degeneration (AMD). This suggests that this compound may play a role in managing such conditions through modulation of biological pathways .

Mechanism of Action

The mechanism by which (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Heterocycle Modifications

  • Piperidine vs. Azetidine: The six-membered piperidine in the target compound allows greater conformational flexibility compared to the strained four-membered azetidine in the analog from .
  • This modification could alter pharmacokinetic properties, such as absorption and excretion .

Stereochemical Considerations

  • The (R)-configuration of the target compound distinguishes it from the other analogs, whose stereochemistry is unspecified. Enantiopure compounds like the target are critical for studies requiring precise molecular recognition, such as enzyme inhibition or receptor agonism/antagonism.

Molecular Weight and Bioavailability

  • The azetidine analog’s lower molecular weight (227.69 g/mol) may improve bioavailability compared to the target compound (~255.7 g/mol), adhering to Lipinski’s "Rule of Five" guidelines for drug-likeness .

Biological Activity

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting various biological processes.
  • Receptor Binding: It can interact with cellular receptors, modulating signaling pathways that influence cell behavior.

Pharmacological Applications

Research indicates that this compound exhibits potential in several pharmacological areas:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameBiological ActivityMIC (µg/mL)
Methyl 3-(azepan-3-yl)benzoate hydrochlorideModerate antibacterial activity>100
Methyl 2-(azepan-3-yl)benzoate hydrochlorideLow antifungal activity>125
This compoundSignificant antibacterial and potential anticancer activity75 - 150

Case Studies and Research Findings

  • Antibacterial Activity Study: A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, showing promise as a therapeutic agent against infections .
  • Cancer Cell Line Study: In vitro tests on cancer cell lines demonstrated that modifications to the piperidine structure could enhance cytotoxicity. One derivative exhibited significantly improved potency compared to reference drugs like bleomycin, suggesting that structural variations can lead to better therapeutic outcomes .

Q & A

Q. Q: What are the standard synthetic routes for preparing (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride?

A: The compound can be synthesized via nucleophilic substitution or esterification. A representative method involves:

  • Reacting methyl 4-hydroxybenzoate with a β-chloroethylpiperidine derivative under basic conditions (e.g., K₂CO₃ in amyl acetate at 115–120°C) to form the ether linkage .
  • Chiral resolution is critical for obtaining the (R)-enantiomer. Asymmetric synthesis using chiral auxiliaries or enzymatic catalysis may be employed .
  • Final hydrochlorination is achieved using HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) .

Q. Key Reaction Table :

StepReagents/ConditionsPurposeYield
1K₂CO₃, amyl acetate, 115–120°CEther bond formation~80%
2Chiral HPLC column (e.g., Chiralpak® AD-H)Enantiomeric purification~95% ee
3HCl/EtOH, 0–5°CHydrochloride salt formation>90%

Advanced Optimization of Reaction Conditions

Q. Q: How can reaction yields and enantiomeric excess (ee) be optimized for this compound?

A:

  • Temperature Control : Lower temperatures during chiral resolution reduce racemization .
  • Catalyst Screening : Chiral ligands like BINAP in palladium-catalyzed cross-couplings improve stereoselectivity .
  • Solvent Selection : Non-polar solvents (e.g., toluene) enhance ee in asymmetric syntheses by stabilizing transition states .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and adjust parameters dynamically .

Structural Characterization Techniques

Q. Q: What analytical methods are recommended for confirming the structure and purity?

A:

  • X-ray Crystallography : Resolve the absolute configuration using SHELXL for small-molecule refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, ester COOCH₃ at δ 3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₂₀ClNO₂: 277.12) .
  • HPLC-PDA : Purity >98% with a C18 column (MeCN/H₂O + 0.1% TFA) .

Chiral Analysis and Resolution

Q. Q: How can researchers ensure enantiomeric purity for pharmacological studies?

A:

  • Chiral HPLC : Use columns like Chiralpak® IG-U with hexane:isopropanol (80:20) at 1.0 mL/min; retention times differ by ~2 min for (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity (e.g., positive Cotton effect at 220 nm for (R)-configuration) .
  • Polarimetry : Specific rotation [α]²⁵D = +15° to +20° (c = 1, MeOH) .

Stability and Reactivity Under Experimental Conditions

Q. Q: What precautions are necessary for handling this compound in aqueous or high-temperature conditions?

A:

  • Thermal Stability : Decomposes above 180°C (TGA data); store at 2–8°C .
  • Hydrolytic Sensitivity : Ester groups hydrolyze in strong acids/bases. Use neutral buffers (pH 6–8) for biological assays .
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation .

Safety and Handling Protocols

Q. Q: What are the critical safety measures for laboratory handling?

A:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Storage : Airtight container under nitrogen, desiccated at 4°C .

Research Applications in Drug Development

Q. Q: What are the potential therapeutic applications of this compound?

A:

  • Anticancer Agents : Piperidine moieties inhibit kinases (e.g., EGFR) via π-π stacking interactions .
  • Antimicrobials : Structural analogs show activity against Gram-positive bacteria (MIC = 2–4 µg/mL) .
  • Neurological Targets : Acts as a σ-1 receptor modulator in neuropathic pain models (IC₅₀ = 50 nM) .

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